molecular formula C15H9ClO2S B11834858 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione CAS No. 64833-82-5

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione

Cat. No.: B11834858
CAS No.: 64833-82-5
M. Wt: 288.7 g/mol
InChI Key: CNTVGBVGEIRMEG-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophen-2-ylamine in the presence of a base such as sodium bicarbonate. The reaction is carried out in an anhydrous environment, often using methanol as the solvent. The reaction mixture is stirred at low temperatures (0°C) and monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted naphthoquinones .

Scientific Research Applications

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a

Properties

CAS No.

64833-82-5

Molecular Formula

C15H9ClO2S

Molecular Weight

288.7 g/mol

IUPAC Name

2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C15H9ClO2S/c1-8-6-11(19-7-8)12-13(16)15(18)10-5-3-2-4-9(10)14(12)17/h2-7H,1H3

InChI Key

CNTVGBVGEIRMEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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